molecular formula C14H10N2O2 B083943 5-Nitro-3-phenyl-1H-indole CAS No. 14182-35-5

5-Nitro-3-phenyl-1H-indole

Cat. No.: B083943
CAS No.: 14182-35-5
M. Wt: 238.24 g/mol
InChI Key: DCNCQDFYTMGSMZ-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

14182-35-5

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)11-6-7-14-12(8-11)13(9-15-14)10-4-2-1-3-5-10/h1-9,15H

InChI Key

DCNCQDFYTMGSMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitroindole from above (625 mg, 2.1 mmol), phenylboronic acid (381 mg, 3.13 mmol), triphenylphosphine (109.3 mg, 0.417 mmol) in dimethoxyethane (4.16 mL) is degassed. To this mixture 2N sodium carbonate (6.25 mL) is added, and the reaction mixture is degassed again. To the reaction is added palladium (II) acetate (23.4 mg, 0.104 mmol), and the reaction is refluxed under dry nitrogen with stirring for 8 hours. The reaction mixture is then diluted with 1 M HCl (100 mL), and extracted with ethyl acetate (100 mL). The organic phase is washed with water (100 mL), and brine (100 mL). The organic phase is dried over MgSO4 and concentrated in vacuo. The crude product is purified by chromatography over silica gel (EtOAc/hexanes, 10/90) to afford 3-phenyl-5-nitroindole as an orange powder (45 mg, 9% yield).
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Synthesis routes and methods II

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